molecular formula C13H22F4N2O3 B7108398 Methyl 2-[[2-[bis(2,2-difluoroethyl)amino]acetyl]amino]-3-methylpentanoate

Methyl 2-[[2-[bis(2,2-difluoroethyl)amino]acetyl]amino]-3-methylpentanoate

Cat. No.: B7108398
M. Wt: 330.32 g/mol
InChI Key: QWVLOVMUTHOKAI-UHFFFAOYSA-N
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Description

Methyl 2-[[2-[bis(2,2-difluoroethyl)amino]acetyl]amino]-3-methylpentanoate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[2-[bis(2,2-difluoroethyl)amino]acetyl]amino]-3-methylpentanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,2-difluoroethylamine with an appropriate acylating agent to form the bis(2,2-difluoroethyl)amino group. This intermediate is then reacted with a suitable ester, such as methyl 3-methylpentanoate, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-[bis(2,2-difluoroethyl)amino]acetyl]amino]-3-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, hydroxides, or amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl 2-[[2-[bis(2,2-difluoroethyl)amino]acetyl]amino]-3-methylpentanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Methyl 2-[[2-[bis(2,2-difluoroethyl)amino]acetyl]amino]-3-methylpentanoate involves its interaction with specific molecular targets. The bis(2,2-difluoroethyl)amino group can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2,2-difluoroethyl)amino]acetate
  • Methyl 2-[(2,2-difluoroethyl)amino]propanoate

Uniqueness

Methyl 2-[[2-[bis(2,2-difluoroethyl)amino]acetyl]amino]-3-methylpentanoate is unique due to its specific structure, which includes multiple functional groups that confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[[2-[bis(2,2-difluoroethyl)amino]acetyl]amino]-3-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22F4N2O3/c1-4-8(2)12(13(21)22-3)18-11(20)7-19(5-9(14)15)6-10(16)17/h8-10,12H,4-7H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVLOVMUTHOKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)NC(=O)CN(CC(F)F)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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